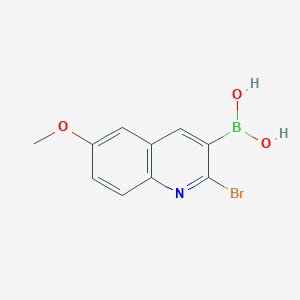
(2-Bromo-6-methoxyquinolin-3-yl)boronic acid
描述
“(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H9BBrNO3 . It is also known by other names such as “(2-Methoxy-3-quinolinyl)boronic acid” and "2-Methoxyquinoline-3-boronic acid" .
Synthesis Analysis
The synthesis of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” consists of a quinoline ring substituted with a bromo group at the 2-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis
Boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of boronic acids with other organic compounds in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” include a molecular weight of 203.002 Da and a monoisotopic mass of 203.075378 Da .作用机制
The mechanism of action of boronic acids in Suzuki–Miyaura coupling reactions involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
未来方向
The future directions for the research and application of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the use of boronic acids in new types of chemical reactions and the exploration of their potential applications in various fields such as medicinal chemistry and materials science could be areas of future research .
属性
CAS 编号 |
1026203-33-7 |
|---|---|
分子式 |
C10H9BBrNO3 |
分子量 |
281.90 g/mol |
IUPAC 名称 |
(2-bromo-6-methoxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BBrNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5,14-15H,1H3 |
InChI 键 |
OSMKMTDCBZKVIB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=CC(=C2)OC)N=C1Br)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


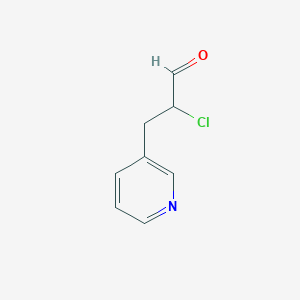
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
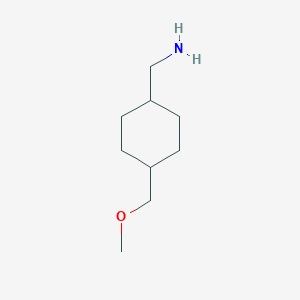
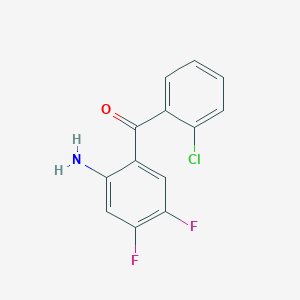
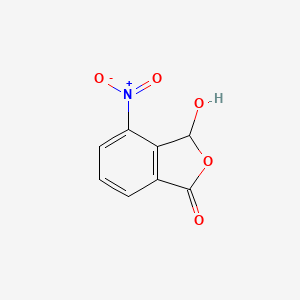




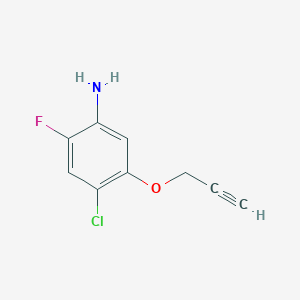
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)

